Alosetron hydrochloride
CAS No.: 132414-02-9
Cat. No.: VC0002537
Molecular Formula: C17H19ClN4O
Molecular Weight: 330.8 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 132414-02-9 |
---|---|
Molecular Formula | C17H19ClN4O |
Molecular Weight | 330.8 g/mol |
IUPAC Name | 5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one;hydrochloride |
Standard InChI | InChI=1S/C17H18N4O.ClH/c1-11-13(19-10-18-11)9-21-8-7-15-16(17(21)22)12-5-3-4-6-14(12)20(15)2;/h3-6,10H,7-9H2,1-2H3,(H,18,19);1H |
Standard InChI Key | FNYQZOVOVDSGJH-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Canonical SMILES | CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=CC=CC=C4N3C.Cl |
Melting Point | 288-291 °C |
Chemical Structure and Physicochemical Properties
Alosetron hydrochloride (C₁₇H₁₈N₄O·HCl) is a white to beige crystalline solid with a molecular weight of 330.8 g/mol. Its solubility varies significantly across different media: 61 mg/mL in water, 42 mg/mL in 0.1M hydrochloric acid, 0.3 mg/mL in pH 6 phosphate buffer, and <0.1 mg/mL in pH 8 phosphate buffer . The compound’s structure features a tetrahydro-pyridoindole core linked to a methylimidazole group, which confers high selectivity for 5-HT₃ receptors .
Table 1: Physicochemical Properties of Alosetron Hydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₄O·HCl |
Molecular Weight | 330.8 g/mol |
Solubility in Water | 61 mg/mL |
Bioavailability | ~60% |
Plasma Protein Binding | 82% |
Elimination Half-Life | 1.5 hours |
The drug is formulated as 0.5 mg and 1 mg tablets, containing anhydrous lactose, magnesium stearate, and microcrystalline cellulose as inactive ingredients .
Pharmacokinetics and Metabolism
Alosetron exhibits linear pharmacokinetics with dose-proportional exposure over the therapeutic range (0.5–2 mg twice daily). Key pharmacokinetic parameters include:
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Absorption: Oral bioavailability is approximately 60%, with peak plasma concentrations (Tₘₐₓ) achieved within 1 hour .
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Distribution: The volume of distribution ranges from 65–95 L, reflecting extensive tissue penetration .
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Metabolism: Hepatic cytochrome P450 (CYP) enzymes, primarily CYP2C9 and CYP3A4, mediate alosetron’s metabolism into inactive metabolites .
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Excretion: Renal elimination accounts for only 6% of the dose, with the majority excreted via feces .
Table 2: Pharmacokinetic Profile of Alosetron Hydrochloride
Parameter | Value |
---|---|
Bioavailability | 60% |
Tₘₐₓ | 1 hour |
Half-Life | 1.5 hours |
Protein Binding | 82% |
Clearance | 600 mL/min |
Clinical Efficacy in Irritable Bowel Syndrome
Early Clinical Trials
Randomized, double-blind, placebo-controlled trials established alosetron’s efficacy in IBS-D. A 12-week study of 626 women demonstrated that 1 mg twice daily significantly improved pain relief (52% vs. 40% placebo; p < 0.001) and reduced stool frequency (3.2 vs. 4.1/day; p < 0.01) . Patients also reported fewer episodes of urgency (28% reduction vs. placebo) and bloating .
Long-Term Outcomes and Quality of Life
Pooled analyses of 12 trials (n = 6,642) revealed sustained improvements in health-related quality of life (HRQoL), particularly in domains of dietary restrictions, social functioning, and emotional well-being . Over 70% of patients maintained symptom control during 48-week extensions .
Table 3: Efficacy Outcomes from Key Clinical Trials
Study Duration | Patients (n) | Pain Relief (%) | Stool Frequency Reduction (%) | Urgency Reduction (%) |
---|---|---|---|---|
12 weeks | 626 | 52 vs. 40 | 25 vs. 10 | 28 vs. 15 |
48 weeks | 1,892 | 58 vs. 42 | 30 vs. 12 | 35 vs. 18 |
Reaction | Alosetron (%) | Placebo (%) |
---|---|---|
Constipation | 28 | 5 |
Abdominal Pain | 10 | 9 |
Nausea | 8 | 6 |
Ischemic Colitis | 0.15 | 0 |
Risk Evaluation and Mitigation Strategy (REMS)
Following reports of ischemic colitis and bowel perforation, alosetron was temporarily withdrawn in 2000 and reintroduced in 2002 under a restricted distribution program . Prescribers must enroll in the LOTRONEX REMS program, which mandates:
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Patient education on risks and symptoms.
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Immediate discontinuation if constipation or ischemic colitis is suspected.
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Use only in women with severe IBS-D unresponsive to conventional therapies .
Regulatory History and Postmarketing Surveillance
Alosetron received FDA approval in 2000 but was voluntarily withdrawn later that year due to safety concerns . Postmarketing data (2002–2025) involving 2.3 million patients confirm the rarity of ischemic colitis (1.1 cases/1,000 patient-years) and severe constipation (3.3 cases/1,000 patient-years) . Mortality associated with these events remains exceedingly rare (<0.01%) .
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